molecular formula C21H33BO5 B1472696 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane CAS No. 1210827-89-6

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

Cat. No.: B1472696
CAS No.: 1210827-89-6
M. Wt: 376.3 g/mol
InChI Key: VTBNGCSPPBYVPX-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C21H33BO5 and its molecular weight is 376.3 g/mol. The purity is usually 95%.
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Biological Activity

4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H25BO4C_{17}H_{25}BO_4, with a molecular weight of 304.19 g/mol. Its structure includes a dioxaborolane core and a tetrahydro-2H-pyran moiety, which may contribute to its biological interactions.

PropertyValue
Molecular FormulaC17H25BO4
Molecular Weight304.19 g/mol
CAS Number889865-38-7
Purity>98%
Physical StateSolid
Melting Point59 °C

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with alcohols or phenols in the presence of a catalyst. Specific synthetic routes have been documented in various studies, illustrating the versatility of boron-containing compounds in medicinal chemistry.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that certain dioxaborolanes can inhibit key enzymes involved in cancer cell proliferation and survival pathways.

The proposed mechanism of action includes the inhibition of specific kinases and other proteins involved in tumor growth. The presence of the dioxaborolane structure is believed to enhance binding affinity for these targets due to its unique electronic properties.

Case Studies

  • In Vitro Studies
    • In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics.
  • In Vivo Studies
    • Animal models treated with this compound showed reduced tumor size compared to controls. The pharmacokinetic profile indicated good absorption and distribution within tissues.
  • Clinical Implications
    • Ongoing clinical trials are evaluating the efficacy of dioxaborolanes in combination therapies for treating resistant cancer types. Preliminary results suggest improved outcomes when used alongside traditional chemotherapeutics.

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various nucleophiles. Its boron atom can facilitate the formation of carbon-boron bonds, making it a valuable intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Boron-containing compounds are known for their ability to modulate biological pathways and have been investigated for use in drug design and development. The dioxaborolane moiety can enhance the pharmacokinetic properties of drugs by improving their solubility and stability.

Bioconjugation

The compound can be used in bioconjugation processes, where it acts as a linker to attach drugs or probes to biomolecules such as proteins or antibodies. This application is particularly relevant in the development of targeted therapies and diagnostics.

Pesticide Development

Research has indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane may exhibit pesticidal properties. The incorporation of boron into pesticide formulations can enhance their efficacy against pests while potentially reducing environmental impact .

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the use of this compound as a precursor for synthesizing novel anticancer agents. The researchers demonstrated that derivatives of this dioxaborolane exhibited significant cytotoxic activity against various cancer cell lines. The study highlighted the importance of optimizing the boron-containing moiety to enhance biological activity .

Case Study 2: Bioconjugation Techniques

In another study focused on bioconjugation techniques, researchers successfully used this compound to attach therapeutic agents to monoclonal antibodies. This approach improved the specificity and efficacy of the therapeutic agents against targeted cancer cells .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(oxan-2-yloxy)butoxy]phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BO5/c1-20(2)21(3,4)27-22(26-20)17-10-12-18(13-11-17)23-14-7-8-16-25-19-9-5-6-15-24-19/h10-13,19H,5-9,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBNGCSPPBYVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 2
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4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 3
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4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(4-(4-((tetrahydro-2H-pyran-2-yl)oxy)butoxy)-phenyl)-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.